molecular formula C9H15N5 B1418839 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine CAS No. 57005-71-7

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

Cat. No.: B1418839
CAS No.: 57005-71-7
M. Wt: 193.25 g/mol
InChI Key: KLIWECWTESIKAP-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H15N5 and its molecular weight is 193.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinase B (PKB or Akt), a crucial enzyme in intracellular signaling pathways that regulate cell growth and survival . The compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation. This interaction leads to the inhibition of downstream signaling pathways, affecting various cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to inhibit the activity of PKB, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as GSK3β, FKHRL1, and mTOR, which are involved in cell proliferation, protein translation, and survival. The compound’s ability to inhibit PKB makes it a potential therapeutic agent for cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors in its efficacy. Studies have shown that the compound remains stable under specific storage conditions, such as room temperature and inert atmosphere . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of PKB activity, leading to prolonged anti-cancer effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism affects the compound’s bioavailability and clearance from the body, impacting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on PKB. The compound’s distribution within tissues also affects its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with PKB and other biomolecules . Post-translational modifications, such as phosphorylation, may influence the compound’s targeting to specific cellular compartments, enhancing its inhibitory effects on PKB.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)9-11-3-2-8(10)12-9/h2-3H,4-7H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIWECWTESIKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671957
Record name 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57005-71-7
Record name 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-pyrimidinamine (300 mg, 2.316 mmol) and 1-methylpiperazine (771 μl, 6.95 mmol) in N,N-dimethylformamide (DMF) (3 ml) was heated to 220° C. via a microwave reactor for 60 min. The reaction was purified by RP-HPLC to yield 2-(4-methyl-1-piperazinyl)-4-pyrimidinamine (300 mg, 1.552 mmol, 67% yield). MS (ES+) m/z 194.2 (MH+).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
771 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.